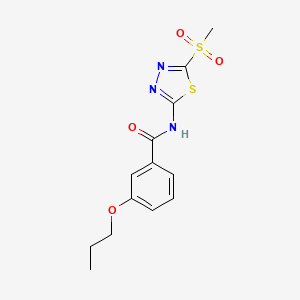

N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)-3-propoxybenzamide

Description

N-(5-(Methylsulfonyl)-1,3,4-thiadiazol-2-yl)-3-propoxybenzamide is a synthetic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a methylsulfonyl group and at position 2 with a 3-propoxybenzamide moiety. The methylsulfonyl group (-SO₂CH₃) is a strong electron-withdrawing substituent, which enhances the electrophilic character of the thiadiazole ring and may influence solubility, stability, and biological interactions.

Properties

Molecular Formula |

C13H15N3O4S2 |

|---|---|

Molecular Weight |

341.4 g/mol |

IUPAC Name |

N-(5-methylsulfonyl-1,3,4-thiadiazol-2-yl)-3-propoxybenzamide |

InChI |

InChI=1S/C13H15N3O4S2/c1-3-7-20-10-6-4-5-9(8-10)11(17)14-12-15-16-13(21-12)22(2,18)19/h4-6,8H,3,7H2,1-2H3,(H,14,15,17) |

InChI Key |

UQSFTTWWMHDBJM-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)S(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)-3-propoxybenzamide typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic or basic conditions.

Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation reactions using reagents like methylsulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the Propoxybenzamide Moiety: The final step involves the coupling of the thiadiazole derivative with 3-propoxybenzoic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfonyl group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups or other reducible functionalities in the molecule.

Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reagents such as sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.

Substitution: Reagents like nitric acid for nitration, halogens (Cl2, Br2) for halogenation, and sulfuric acid for sulfonation.

Major Products:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of nitro, halo, or sulfonyl derivatives.

Scientific Research Applications

N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)-3-propoxybenzamide has been explored for various scientific research applications:

Medicinal Chemistry: The compound has shown potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

Pharmaceuticals: It is investigated for its potential use in drug development, particularly for diseases where thiadiazole derivatives have shown efficacy.

Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)-3-propoxybenzamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It may interfere with cellular signaling pathways, leading to effects such as inhibition of cell proliferation, induction of apoptosis, and disruption of microbial cell walls.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Thiadiazole derivatives are widely studied for their diverse biological activities. Below is a comparative analysis of N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)-3-propoxybenzamide with structurally related compounds, focusing on substituent effects, physicochemical properties, and inferred bioactivity.

Table 1: Comparison of Key Thiadiazole Derivatives

Key Observations:

Substituent Effects on Polarity and Solubility: The methylsulfonyl group in the target compound confers higher polarity compared to thioether (-SCH₃, -SC₂H₅) or alkyl (-C₂H₅) substituents in analogs like 5f and 5l . This may enhance aqueous solubility, a critical factor in drug or agrochemical formulation.

Thermal Stability :

- Thiadiazoles with electron-withdrawing groups (e.g., -SO₂CH₃) typically exhibit higher melting points than those with electron-donating groups (e.g., -SCH₃). For instance, compound 5f (melting point 158–160°C) has a methylthio group, while the target compound’s sulfonyl group may elevate its melting point beyond 160°C, though experimental data are lacking .

Biological Activity: Agrochemical Potential: Tebuthiuron, a commercial herbicide, shares the 1,3,4-thiadiazole scaffold but features a urea moiety. The target compound’s benzamide group and sulfonyl substituent may offer distinct modes of action, such as enzyme inhibition or receptor binding . Plant Growth Regulation: Analogs with tetrazole or triazole moieties (e.g., ) exhibit plant growth-regulating activity. The target’s propoxy group may similarly modulate auxin- or cytokinin-like effects, though this remains speculative without direct data .

Research Findings and Implications

- Structural Uniqueness : The methylsulfonyl group distinguishes the target compound from most analogs in , which primarily feature thioethers or alkyl chains. This group’s electron-withdrawing nature could enhance metabolic stability and resistance to enzymatic degradation .

- Comparative Bioactivity Gaps : While highlights thiadiazole-based herbicides, the target compound’s benzamide moiety may align it more closely with sulfonamide-class inhibitors (e.g., carbonic anhydrase), suggesting unexplored therapeutic applications .

- Need for Further Study : Empirical data on the target compound’s synthesis, crystallography (cf. ), and bioactivity are critical to validate hypotheses derived from structural analogs.

Biological Activity

N-(5-(Methylsulfonyl)-1,3,4-thiadiazol-2-yl)-3-propoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article synthesizes available data on its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

This structure features a thiadiazole ring, which is known for its diverse biological activities, and a propoxybenzamide moiety that enhances its pharmacological profile.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiadiazole derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains. In one study, the minimum inhibitory concentration (MIC) values for related thiadiazole compounds against Staphylococcus aureus ranged from 0.78 to 3.125 μg/mL . This suggests that the compound may possess potent antibacterial properties.

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| Thiadiazole | Staphylococcus aureus | 0.78 - 3.125 |

| Thiadiazole | Escherichia coli | TBD |

Enzyme Inhibition

Research indicates that thiadiazole derivatives can act as inhibitors of key enzymes involved in bacterial and viral replication. For example, compounds have demonstrated inhibitory effects on DNA gyrase and dihydrofolate reductase enzymes . The binding affinity of these compounds to enzyme active sites can be elucidated through molecular docking studies.

Induced Fit Docking Studies

Induced fit docking simulations have been employed to assess the binding interactions of thiadiazole derivatives with target proteins. These studies reveal that the compound likely forms stable complexes with target enzymes through hydrogen bonding and hydrophobic interactions.

Study on Antimicrobial Efficacy

A recent publication investigated a series of thiadiazole derivatives for their antimicrobial activity against various pathogens. Among these, this compound exhibited promising results in inhibiting growth against S. aureus and E. coli, indicating its potential as a therapeutic agent in treating bacterial infections .

Clinical Implications

In clinical settings, benzamide derivatives have been evaluated for their efficacy against cancer cells. One study highlighted the role of benzamide riboside in inhibiting cell growth in T-cell leukemia by downregulating dihydrofolate reductase (DHFR), suggesting a multi-faceted approach to cancer treatment . The implications for this compound could be significant if similar mechanisms are confirmed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.